Cas no 1315050-86-2 ((2S)-2-Amino-3-methoxy-2-methylpropanoic acid)

(2S)-2-Amino-3-methoxy-2-methylpropanoic acid is a non-proteinogenic amino acid derivative characterized by a chiral center at the α-carbon and a methoxy-substituted side chain. Its structural features, including the methyl group at the α-position and the methoxy functionality, impart unique steric and electronic properties, making it valuable in peptide modification and medicinal chemistry research. The compound serves as a versatile building block for synthesizing constrained peptides or bioactive analogs, enhancing metabolic stability and conformational control. Its high enantiopurity ensures precise stereochemical outcomes in asymmetric synthesis. Suitable for applications in drug discovery and biochemical studies, it offers researchers a tool for probing structure-activity relationships and designing novel therapeutics.
(2S)-2-Amino-3-methoxy-2-methylpropanoic acid structure
1315050-86-2 structure
Product Name:(2S)-2-Amino-3-methoxy-2-methylpropanoic acid
CAS No:1315050-86-2
MF:C5H11NO3
MW:133.145741701126
CID:4729282
PubChem ID:45086603
Update Time:2025-05-25

(2S)-2-Amino-3-methoxy-2-methylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-AMINO-3-METHOXY-2-METHYLPROPANOIC ACID
    • (S)-2-Amino-3-methoxy-2-methylpropanoic acid
    • F90167
    • MFCD07783943
    • 2-amino-2-methyl-3-methoxy-propanoic acid
    • AKOS006285193
    • 1315050-86-2
    • (2S)-2-Amino-3-methoxy-2-methylpropanoic acid
    • Inchi: 1S/C5H11NO3/c1-5(6,3-9-2)4(7)8/h3,6H2,1-2H3,(H,7,8)/t5-/m0/s1
    • InChI Key: POCBCUUEAYQHQO-YFKPBYRVSA-N
    • SMILES: O(C)C[C@](C(=O)O)(C)N

Computed Properties

  • Exact Mass: 133.07389321g/mol
  • Monoisotopic Mass: 133.07389321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 115
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -3.3
  • Topological Polar Surface Area: 72.6

(2S)-2-Amino-3-methoxy-2-methylpropanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AZ90751-250mg
(2S)-2-AMINO-3-METHOXY-2-METHYLPROPANOIC ACID
1315050-86-2 97%
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$153.00 2024-04-20
A2B Chem LLC
AZ90751-1g
(2S)-2-AMINO-3-METHOXY-2-METHYLPROPANOIC ACID
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A2B Chem LLC
AZ90751-5g
(2S)-2-AMINO-3-METHOXY-2-METHYLPROPANOIC ACID
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$1442.00 2024-04-20

(2S)-2-Amino-3-methoxy-2-methylpropanoic acid Related Literature

Additional information on (2S)-2-Amino-3-methoxy-2-methylpropanoic acid

Introduction to (2S)-2-Amino-3-methoxy-2-methylpropanoic Acid (CAS No. 1315050-86-2)

(2S)-2-Amino-3-methoxy-2-methylpropanoic acid, with the CAS number 1315050-86-2, is a significant compound in the field of chemical and pharmaceutical research. This compound, belonging to the class of amino acids, has garnered attention due to its unique structural properties and potential applications in drug development and biochemical studies.

The molecular structure of (2S)-2-Amino-3-methoxy-2-methylpropanoic acid consists of a chiral center at the 2-position, making it an enantiomer with distinct biological activities. This stereochemistry is crucial for its interaction with biological targets, particularly in the context of enzyme inhibition and receptor binding. The presence of both an amino group and a methoxy group on the same carbon chain enhances its versatility, allowing for diverse modifications and functionalizations that can be tailored for specific pharmacological purposes.

In recent years, there has been a growing interest in the synthesis and characterization of chiral amino acids like (2S)-2-Amino-3-methoxy-2-methylpropanoic acid. These compounds are not only valuable intermediates in the synthesis of more complex molecules but also serve as key building blocks in the development of novel therapeutic agents. The ability to produce enantiomerically pure forms of such amino acids has opened up new avenues in medicinal chemistry, particularly in the design of drugs that exhibit high selectivity and reduced side effects.

One of the most compelling aspects of (2S)-2-Amino-3-methoxy-2-methylpropanoic acid is its potential application in the field of proteostasis modulation. Proteostasis refers to the maintenance of protein homeostasis within cells, a process that is critical for cellular health and function. Dysregulation of proteostasis is associated with various diseases, including neurodegenerative disorders like Alzheimer's disease and Parkinson's disease. Researchers have been exploring how chiral amino acids can interact with cellular machinery to enhance protein folding and prevent aggregation, thereby mitigating disease progression.

Recent studies have highlighted the role of (2S)-2-Amino-3-methoxy-2-methylpropanoic acid in modulating enzyme activity. For instance, it has been shown to interact with certain proteases and kinases, influencing their catalytic activity and substrate specificity. This interaction can be leveraged to develop inhibitors that target specific pathological pathways. Moreover, the methoxy group on this compound provides a handle for further chemical modifications, enabling the design of prodrugs or derivatives with enhanced pharmacokinetic properties.

The synthesis of (2S)-2-Amino-3-methoxy-2-methylpropanoic acid has also seen significant advancements. Traditional methods often rely on chiral resolution techniques or asymmetric synthesis protocols, which can be costly and time-consuming. However, recent innovations in biocatalysis have introduced more efficient and sustainable approaches. For example, enzymatic resolutions using engineered microbial strains have demonstrated high yields and enantioselectivity, making them attractive for industrial-scale production.

In addition to its pharmaceutical applications, (2S)-2-Amino-3-methoxy-2-methylpropanoic acid has found utility in materials science and biotechnology. Its chiral nature makes it a valuable precursor for synthesizing polymers with specific optical properties or for creating functional materials that mimic biological processes. These applications are particularly relevant in the development of smart materials that can respond to environmental stimuli or in designing biocompatible scaffolds for tissue engineering.

The future prospects for (2S)-2-Amino-3-methoxy-2-methylpropanoic acid are vast and multifaceted. As our understanding of molecular interactions continues to evolve, so does the potential for this compound to contribute to new therapeutic strategies. Ongoing research aims to uncover novel mechanisms by which it can interact with biological systems, further expanding its utility in drug discovery and beyond.

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